2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to an acetic acid backbone and a 1-isobutyl-2-oxo-tetrahydroquinolin-6-yl amine moiety. Its structure combines a halogenated aromatic system (enhancing lipophilicity and receptor binding) with a tetrahydroquinoline scaffold (contributing to conformational rigidity and metabolic stability) .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-13(2)11-25-18-6-5-16(9-14(18)3-8-21(25)27)24-20(26)12-28-19-7-4-15(22)10-17(19)23/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOVMVHLHOVOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy moiety known for its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- A dichlorophenoxy group, which is commonly associated with herbicidal properties.
- A tetrahydroquinoline backbone that may contribute to its pharmacological effects.
Research indicates that compounds similar to this compound may interact with various biological targets:
- σ Receptors : Studies have shown that related compounds exhibit significant binding affinity to sigma receptors (σ1 and σ2), which are implicated in pain modulation and neuroprotection. For instance, a similar compound demonstrated a Ki value of 42 nM for σ1 receptors and showed selectivity over σ2 receptors .
- Antinociceptive Activity : The antinociceptive effects of related compounds have been evaluated using the formalin test in animal models. These studies suggest that such compounds can effectively reduce pain responses when administered locally or intrathecally .
Efficacy in Pain Models
A comparative analysis of the antinociceptive effects of related compounds reveals the following:
| Compound | Binding Affinity (Ki) | Antinociceptive Effect | Administration Route |
|---|---|---|---|
| Compound A | 42 nM (σ1) | Significant reduction in pain | Local & Intrathecal |
| This compound | TBD | TBD | TBD |
Note: TBD indicates data not yet determined or available.
Toxicological Considerations
The safety profile of the compound is critical for its potential therapeutic use. Preliminary studies on similar compounds have indicated potential toxicity at higher concentrations. For instance, exposure to certain formulations has been shown to affect mitochondrial function and integrity .
Study on Mitochondrial Function
A recent study investigated the effects of related dichlorophenoxy compounds on isolated rat liver mitochondria. The findings highlighted that these compounds could disrupt mitochondrial membrane integrity and ATP levels in a concentration-dependent manner. While acute toxicity was not significantly noted at lower doses, higher concentrations led to notable impairments in mitochondrial function .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
